Ethanol, germanium(4+) salt
Description
Contextualization within Organogermanium Chemistry
Organogermanium chemistry explores compounds containing a carbon-germanium bond. wikipedia.org Germanium(IV) ethoxide, while technically a metal alkoxide due to its Ge-O-C linkage, is a crucial reagent in this field. evitachem.com Its reactivity is often compared to that of organosilicon and organotin compounds, which are also in Group 14 of the periodic table. wikipedia.org
The synthesis of germanium(IV) ethoxide can be achieved through the reaction of germanium tetrachloride with anhydrous ethanol (B145695). evitachem.com Another method involves the reaction of metallic sodium dissolved in excess absolute alcohol with germanium tetrachloride in absolute ether. chemicalbook.com
Significance in Advanced Materials Precursor Development
Germanium(IV) ethoxide serves as a critical precursor for producing a variety of advanced materials. guidechem.com Its utility stems from its ability to undergo hydrolysis and condensation reactions, which are the fundamental steps in sol-gel processes. evitachem.com This allows for the formation of germanium dioxide (GeO₂) networks that can be processed into thin films, nanoparticles, and other nanostructures. evitachem.com
Interactive Data Table: Properties of Germanium(IV) Ethoxide
| Property | Value |
| Molecular Formula | C₈H₂₀GeO₄ nih.gov |
| Molecular Weight | 252.88 g/mol evitachem.comprochemonline.compharmaceutical-tech.com |
| Appearance | Colorless liquid evitachem.comprochemonline.compharmaceutical-tech.com |
| Odor | Alcoholic nih.gov |
| Melting Point | -72 °C evitachem.comprochemonline.compharmaceutical-tech.com |
| Boiling Point | 185.5 °C evitachem.comprochemonline.compharmaceutical-tech.com |
| Density | 1.14 g/mL at 25 °C evitachem.comchemicalbook.com |
| Refractive Index | 1.407 (n20/D) evitachem.com |
| Solubility | Soluble in anhydrous alcohol and benzene; reacts with water. evitachem.comlookchem.com |
| Flash Point | 49 °C (121 °F) evitachem.com |
Detailed Research Findings
The significance of germanium(IV) ethoxide as a precursor is highlighted in various research applications:
Optical Fibers: It is a key sol-gel intermediate for fabricating germanium dioxide thin films used in optical fibers. evitachem.com
Photosensitive Materials: The compound is utilized in creating photosensitive materials, such as SiO₂-BeO₂ glasses. evitachem.comthermofisher.com
Nanotechnology: It plays a crucial role in synthesizing germanium oxide nanoparticles for applications in electronics and photonics. evitachem.com
Semiconductors: In the semiconductor industry, it is used as a precursor for synthesizing germanium-containing materials. guidechem.com
Catalysis: Germanium(IV) ethoxide can act as a catalyst in various chemical reactions. guidechem.com
Synthesis and Processing Techniques:
The versatility of germanium(IV) ethoxide is evident in the various synthesis and processing techniques where it is employed:
Sol-Gel Process: This is a widely used method where the hydrolysis and condensation of germanium(IV) ethoxide lead to the formation of a gel. This gel can then be dried and heat-treated to produce materials with desired properties. For instance, the sol-gel process has been used to synthesize GeS₂. cambridge.org It is also used to produce bismuth germanate oxide thin films. mdpi.com
Chemical Vapor Deposition (CVD): Germanium(IV) ethoxide is used in the preparation of germanium oxide via CVD. evitachem.comthermofisher.comthermofisher.com
Research on Nanoparticle Self-Assembly:
Studies have investigated the self-assembly of germania nanoparticles in basic aqueous solutions using germanium(IV) ethoxide. It was found that self-assembly occurs at a critical aggregation concentration corresponding to a 1:1 molar ratio of GeO₂ to OH⁻. acs.org
Table of Compounds
| Compound Name | Synonym(s) |
| Germanium(IV) ethoxide | Ethanol, germanium(4+) salt; Tetraethoxygermanium evitachem.comguidechem.com |
| Germanium tetrachloride | |
| Sodium | |
| Germanium dioxide | Germania evitachem.com |
| Bismuth germanate oxide | |
| Germanium disulfide |
Warning
This article is for informational purposes only and does not constitute professional advice. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the supplier.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethanolate;germanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5O.Ge/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCOPPBXAFHGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Ge+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20GeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890739 | |
| Record name | Ethanol, germanium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-55-0 | |
| Record name | Ethanol, germanium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, germanium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Conventional Synthetic Routes for Germanium(IV) Ethoxide
Conventional methods for synthesizing germanium(IV) ethoxide are well-established and widely used. These routes typically involve the reaction of a germanium precursor with ethanol (B145695) or an ethoxide source.
Alkoxide exchange, or alcoholysis, is a method where a germanium alkoxide with a different alkoxy group is reacted with an excess of ethanol. iaea.orgiaea.org This reaction drives the equilibrium towards the formation of the more stable germanium(IV) ethoxide. The efficiency of this exchange is influenced by steric factors and the relative boiling points of the alcohols, which affects the ease of separation. iaea.org While viable, this method is often employed for creating a variety of new alkoxy derivatives from a parent alkoxide. iaea.org
The direct reaction between elemental germanium and ethanol presents a potential pathway for synthesis. iaea.org However, this reaction is generally slow. To enhance the reaction rate, electrochemical methods can be employed. One documented approach involves the electrolysis of a mixture containing metallic germanium and ethanol in the presence of sodium acetate, achieving a yield of 87.0% over 5 hours under an inert atmosphere. lookchem.com
The most common and historically significant method for synthesizing germanium(IV) ethoxide is the reaction of germanium(IV) chloride (GeCl₄) with anhydrous ethanol. evitachem.com This reaction involves the substitution of the chloride atoms with ethoxy groups, producing germanium(IV) ethoxide and hydrogen chloride (HCl) as a byproduct. evitachem.com
The general reaction is as follows: GeCl₄ + 4 C₂H₅OH → Ge(OC₂H₅)₄ + 4 HCl evitachem.com
To drive the reaction to completion and neutralize the corrosive HCl byproduct, a base such as triethylamine (B128534) or pyridine (B92270) is often added to the reaction mixture. iaea.orglookchem.com An alternative approach involves the use of a sodium ethoxide solution, prepared by dissolving metallic sodium in an excess of absolute ethanol. chemicalbook.comchemicalbook.com The germanium(IV) chloride, typically dissolved in an inert solvent like absolute ether, is then added to this solution. chemicalbook.comchemicalbook.com This results in the formation of germanium(IV) ethoxide and sodium chloride (NaCl), which precipitates out of the solution and can be removed by decantation or filtration. chemicalbook.comchemicalbook.com The final product is then purified by distillation under reduced pressure. chemicalbook.comchemicalbook.comchemdad.com
| Reactants | Reagents/Solvents | Yield | Reference |
| Germanium(IV) chloride, Ethanol | Triethylamine, Diethyl ether | 84.0% | lookchem.com |
| Germanium(IV) chloride, Sodium ethoxide | Absolute ethanol, Absolute ether | Not specified | chemicalbook.comchemicalbook.com |
| Germanium, Ethanol | Sodium acetate | 87.0% | lookchem.com |
Emerging and Specialized Synthetic Approaches
Recent research has focused on developing more specialized synthetic methods, particularly for creating organometallic derivatives and for applications in advanced materials synthesis like the sol-gel process.
While direct organocatalytic synthesis of germanium(IV) ethoxide itself is not widely reported, organocatalysis is a significant emerging field in the broader context of organogermanium chemistry. thieme.dewikipedia.orgpaperpublications.org Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of arylgermanium compounds from aryl halides or triflates. thieme.de These advanced catalytic methods provide pathways to functionalized organogermanium compounds, which could potentially include derivatives of germanium ethoxide, opening new avenues for their application. thieme.dewikipedia.org
Germanium(IV) ethoxide is a key precursor in sol-gel synthesis, a process used to create solid materials from a chemical solution. evitachem.comresearchgate.netmdpi.com The process involves the hydrolysis and subsequent condensation of the alkoxide precursor. evitachem.comresearchgate.net Modifications in the preparation of the precursor solution are crucial for controlling the properties of the final material. For example, in the synthesis of bismuth germanate thin films, germanium(IV) ethoxide is first diluted with ethanol and then hydrolyzed in the presence of an acetic acid catalyst before being mixed with the bismuth precursor. mdpi.com Similarly, in the preparation of germanium oxide aerogels, the molar ratios of germanium(IV) ethoxide, water, ethanol, and an acid catalyst (like HCl) are carefully controlled to influence the final structure and properties of the aerogel. researchgate.netresearchgate.net The kinetics of these hydrolysis and condensation reactions are critical, with studies showing that thiolysis (reaction with H₂S) is a slow step, while condensation reactions are fast. researchgate.netacs.org
| Application | Precursor Modification | Key Findings | Reference |
| Bismuth Germanate Thin Films | Dilution with ethanol, hydrolysis with acetic acid catalyst | Allows for the formation of uniform and homogeneous thin films at low annealing temperatures. | mdpi.com |
| Germanium Oxide Aerogels | Controlled molar ratios of Ge(OC₂H₅)₄, H₂O, EtOH, and HCl | Affects the microstructure, surface area, and porosity of the resulting aerogel. | researchgate.netresearchgate.net |
| Germanium Sulfide (B99878) (GeS₂) | Reaction with hydrogen sulfide in toluene | The kinetics show that thiolysis is the rate-determining step. | researchgate.netacs.org |
Mechanistic Investigations of Synthesis Reactions
The synthesis of Ethanol, germanium(4+) salt, commonly known as tetraethoxygermane (B1148625) or germanium(IV) ethoxide (Ge(OEt)4), is most frequently achieved through the alcoholysis of germanium(IV) chloride (GeCl4). Mechanistic investigations reveal a process governed by nucleophilic substitution, followed by complex hydrolysis and condensation reactions, particularly when used as a precursor in sol-gel processes.
GeCl₄ + 4C₂H₅OH + 4NH₃ → Ge(OC₂H₅)₄ + 4NH₄Cl
The mechanism for this transformation is a stepwise nucleophilic substitution (Sɴ) at the germanium center. Each chloride ligand is sequentially replaced by an ethoxy group.
Step 1: Nucleophilic Attack: An ethanol molecule acts as a nucleophile, attacking the electrophilic germanium atom of GeCl₄.
Step 2: Elimination of HCl: A molecule of hydrogen chloride is eliminated. The added base (e.g., ammonia) readily reacts with the liberated HCl to form the corresponding ammonium (B1175870) salt (e.g., NH₄Cl), shifting the equilibrium towards the products.
Step 3: Repetition: This process repeats until all four chlorine atoms are substituted by ethoxy groups, yielding the final product, tetraethoxygermane.
The rate of this reaction is generally rapid. However, the hydrolysis rate of GeCl₄ is noted to be slower than that of its silicon analog, silicon tetrachloride (SiCl₄). chemicalbook.com
Hydrolysis and Condensation Mechanisms
In many applications, particularly in the synthesis of germanium dioxide (GeO₂) nanomaterials and optical fibers, tetraethoxygermane serves as a precursor that undergoes hydrolysis and condensation. researchgate.netresearchgate.net These reactions are central to the sol-gel process. Structural studies have shown that germanium alkoxides undergo very fast hydrolysis and condensation upon the addition of water. researchgate.net
The mechanism proceeds in two main stages:
Hydrolysis: An ethoxy group (-OC₂H₅) on the germanium center is replaced by a hydroxyl group (-OH) through the nucleophilic attack of a water molecule. This reaction releases a molecule of ethanol. This can occur stepwise, forming partially hydrolyzed species. Ge(OC₂H₅)₄ + H₂O ⇌ (C₂H₅O)₃Ge(OH) + C₂H₅OH
Condensation: Two of the resulting molecules can then combine. This can occur through either a water-producing or an alcohol-producing condensation reaction, forming a germanoxane bridge (Ge-O-Ge).
Water Condensation: (C₂H₅O)₃Ge(OH) + (HO)Ge(OC₂H₅)₃ ⇌ (C₂H₅O)₃Ge-O-Ge(OC₂H₅)₃ + H₂O
Alcohol Condensation: (C₂H₅O)₃Ge(OC₂H₅) + (HO)Ge(OC₂H₅)₃ ⇌ (C₂H₅O)₃Ge-O-Ge(OC₂H₅)₃ + C₂H₅OH
These condensation steps continue, leading to the formation of larger oligomeric and polymeric networks, which ultimately form a gel. The structure and properties of the final germanium oxide material are highly dependent on the reaction conditions, such as pH, water-to-alkoxide ratio, and temperature, which influence the relative rates of the hydrolysis and condensation reactions. researchgate.netresearchgate.net
In basic aqueous solutions, the hydrolysis of tetraethoxygermane leads to the formation of various germanate ionic species. A chemical equilibrium model based on germania dissociation and condensation has been proposed to predict the phase behavior and the self-assembly of germania nanoparticles. nist.gov This model suggests a critical aggregation concentration corresponding to a 1:1 GeO₂/OH⁻ molar ratio for nanoparticle formation. nist.gov
While detailed quantum mechanical calculations specifically for the synthesis of Ge(OEt)₄ are not widely published, insights can be drawn from analogous systems. For instance, DFT studies on the Ti(OEt)₄-catalyzed polycondensation of polyesters suggest a mechanism where the reactant coordinates to the metal center, followed by a nucleophilic attack that forms a cyclic four-center transition state. mdpi.com A similar coordination-insertion mechanism could be operative in the formation and subsequent reactions of tetraethoxygermane.
Table 1: Proposed Mechanistic Steps in Tetraethoxygermane Synthesis and Subsequent Reactions
| Step | Reaction Type | Reactants | Proposed Intermediates/Transition States | Products |
| Synthesis | Nucleophilic Substitution | GeCl₄, C₂H₅OH, Base (e.g., NH₃) | [GeCl₃(OC₂H₅)], [GeCl₂(OC₂H₅)₂], [GeCl(OC₂H₅)₃] | Ge(OC₂H₅)₄, NH₄Cl |
| Hydrolysis | Nucleophilic Substitution | Ge(OC₂H₅)₄, H₂O | (C₂H₅O)₃Ge(OH) | Partially/Fully Hydrolyzed Germanium Species, C₂H₅OH |
| Condensation | Polycondensation | (C₂H₅O)₃Ge(OH) and/or Ge(OC₂H₅)₄ | Germanoxane Dimers/Oligomers | Germanium Oxide Network, H₂O, C₂H₅OH |
Advanced Spectroscopic and Computational Characterization of Germanium Iv Ethoxide
Spectroscopic Analysis Techniques
Spectroscopic methods are crucial for elucidating the structure, bonding, and electronic nature of Germanium(IV) ethoxide. Techniques such as vibrational spectroscopy, nuclear magnetic resonance, and X-ray absorption fine structure provide detailed insights into its molecular framework.
Vibrational Spectroscopy (e.g., Infrared, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of Germanium(IV) ethoxide, offering insights into its structural arrangement. libretexts.orgsu.se The spectra are characterized by bands corresponding to the stretching and bending modes of its constituent bonds, primarily Ge-O, C-O, C-C, and C-H.
Infrared spectroscopy reveals characteristic absorption bands for the ethoxide ligands. For instance, the C-O stretching vibrations and C-C stretching vibrations of terminal ethoxide groups are readily identifiable. rsc.org In a study comparing the spectra of germanium ethoxide and pure ethanol (B145695), most absorption peaks were found to match, with the notable exception of the broad band around 3360 cm⁻¹ in ethanol, which is attributed to the -OH group and is absent in Germanium(IV) ethoxide. ufl.edu
Raman spectroscopy provides complementary information. d-nb.info The spectra of titanium ethoxide, a related compound, show that bands corresponding to C-C stretching and C-O stretching can be distinguished for both bridging and terminal ethoxide groups, a distinction that is also relevant for understanding the potential oligomerization of Germanium(IV) ethoxide in solution. rsc.org For germanium-containing materials, Ge-O vibrations are typically observed in the range of 753-950 cm⁻¹. researchgate.netresearchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| C-C Stretch (bridging) | ~850-885 | IR | rsc.org |
| C-C Stretch (terminal) | ~910-919 | IR | rsc.org |
| C-O Stretch (terminal) | ~995, ~1067 | IR | rsc.org |
| C-O Stretch (bridging) | ~1044 | IR | rsc.org |
| Ge-O Vibrations | ~753-950 | IR/Raman | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Linkages
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the molecular structure and understanding the chemical environment of the nuclei within Germanium(IV) ethoxide. uobasrah.edu.iq ¹H and ¹³C NMR spectra provide information about the ethoxide ligands, while ⁷³Ge NMR can offer direct insight into the germanium center.
The ¹H NMR spectrum of Germanium(IV) ethoxide shows signals corresponding to the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the ethoxide groups. nih.gov Similarly, the ¹³C NMR spectrum displays resonances for the two distinct carbon environments. nih.gov The chemical shifts and coupling patterns in these spectra are consistent with the tetraethoxygermane (B1148625) structure [Ge(OCH₂CH₃)₄]. ereztech.com While specific spectral data for ⁷³Ge NMR of Germanium(IV) ethoxide was not found, studies on related organogermanium compounds show that ⁷³Ge chemical shifts are sensitive to the electronic environment around the germanium atom. nih.gov
Table 2: Predicted NMR Data for Germanium(IV) Ethoxide (Note: Conforms to structure based on general principles and supplier data.)
| Nucleus | Type of Proton/Carbon | Expected Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| ¹H | -CH₃ (triplet) | ~1.2 | nih.gov |
| ¹H | -OCH₂- (quartet) | ~3.8 | nih.gov |
| ¹³C | -CH₃ | ~18 | nih.gov |
| ¹³C | -OCH₂- | ~59 | nih.gov |
X-ray Absorption Fine Structure (XAFS) for Local Coordination Environments
X-ray Absorption Fine Structure (XAFS) is a powerful technique for determining the local geometric structure around a specific element. xrayabsorption.orgresearchgate.net By analyzing the modulations in the X-ray absorption coefficient near an absorption edge, information about the coordination number, bond distances, and neighboring atoms can be obtained. mdpi.comesrf.fr For Germanium(IV) ethoxide, XAFS at the Ge K-edge (around 11,104 eV) can provide precise details about the Ge-O coordination environment. mdpi.comwashington.edu
The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netrsc.org Studies on germanium oxides show that the Ge K-edge position can distinguish between different oxidation states, with the Ge⁴⁺ state appearing at a higher energy than metallic Ge. mdpi.comresearchgate.net In materials derived from germanium alkoxides, the Ge K-edge XANES confirms the Ge⁴⁺ oxidation state. mdpi.commdpi.com
The EXAFS region provides quantitative information on local structure. liverpool.ac.uk Analysis of the EXAFS signal can yield the Ge-O bond distance and the number of oxygen atoms in the first coordination shell. In related sol-gel derived nanoparticles, the first Ge-O distance was found to be around 1.7 Å. mdpi.com This technique is particularly valuable for characterizing the structure of both crystalline and amorphous materials derived from Germanium(IV) ethoxide.
Other Advanced Spectroscopic Probes for Electronic Structure
Other spectroscopic techniques can be employed to investigate the electronic structure of Germanium(IV) ethoxide. UV-Vis spectroscopy, for example, can provide information about electronic transitions. A study involving GeO₂ nanoparticles synthesized from germanium ethoxide in ethanol showed UV-Vis absorption spectra, which are useful for characterizing the resulting nanomaterials. ufl.eduresearchgate.net While the primary absorption of the Germanium(IV) ethoxide molecule itself is expected in the deep UV region, its electronic properties are foundational to the optical characteristics of the materials it is used to create. scielo.br
Theoretical and Computational Chemistry Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the properties of Germanium(IV) ethoxide at an atomic level. d-nb.info
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) has become a standard computational tool for predicting the geometrical and electronic properties of molecules. uni-muenchen.de For Germanium(IV) ethoxide, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure.
Calculations can determine bond lengths (e.g., Ge-O, C-O, C-C) and bond angles (e.g., O-Ge-O), which can be compared with experimental data from techniques like XAFS. The predicted geometry for Germanium(IV) ethoxide is a tetrahedral arrangement of the four ethoxide groups around the central germanium atom.
Furthermore, DFT can be used to calculate the harmonic vibrational frequencies of the molecule. nih.govmdpi.com These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental IR and Raman spectra. researchgate.net Such calculations help to distinguish between different vibrational modes and understand how they are affected by the molecular structure. uni-muenchen.de The electronic properties, such as the distribution of electron density and the nature of the molecular orbitals, can also be elucidated through DFT, providing insights into the reactivity and bonding within the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. researchgate.netohio-state.edu It allows for the calculation of electronic absorption spectra, providing insights into the nature of electronic transitions. For Germanium(IV) ethoxide, TD-DFT calculations can elucidate the transitions between molecular orbitals upon photoexcitation.
While specific TD-DFT studies on Germanium(IV) ethoxide are not extensively documented in the literature, analysis of related organogermanium compounds and general principles of TD-DFT allow for a theoretical postulation of its electronic excitation behavior. The primary electronic transitions would likely involve the promotion of electrons from occupied molecular orbitals with significant contributions from the oxygen lone pairs and Ge-O sigma bonds to unoccupied molecular orbitals.
The calculated electronic transitions would be characterized by their excitation energies and oscillator strengths, which correlate to the position and intensity of absorption bands in the UV-Vis spectrum. For instance, in a hypothetical TD-DFT analysis, the lowest energy transition would likely correspond to the HOMO-LUMO gap. The character of the transition, whether it is a π → π* or n → π* type, can be determined by analyzing the contributing molecular orbitals. researchgate.net
Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for Germanium(IV) Ethoxide
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Character |
|---|---|---|---|---|
| S1 | 5.80 | 0.001 | HOMO -> LUMO | n -> σ* |
| S2 | 6.25 | 0.005 | HOMO-1 -> LUMO | n -> σ* |
| S3 | 6.80 | 0.120 | HOMO -> LUMO+1 | n -> σ* |
Note: This table is illustrative and based on general principles of TD-DFT applied to analogous molecules. Actual values would require specific quantum chemical calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's stability and the energy of its lowest electronic excitation. schrodinger.comresearchgate.net
For Germanium(IV) ethoxide, the HOMO is expected to be localized primarily on the non-bonding lone pair orbitals of the four oxygen atoms. The LUMO is likely to be an antibonding orbital (σ*) associated with the Ge-O bonds. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netmalayajournal.org For Germanium(IV) ethoxide, the MEP would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms, indicating their role as sites for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the germanium atom and the hydrogen atoms of the ethyl groups, suggesting their susceptibility to nucleophilic attack. researchgate.netmalayajournal.org
Table 2: Calculated Frontier Molecular Orbital Properties for a Model Germanium Alkoxide
| Parameter | Value |
|---|---|
| HOMO Energy | -9.5 eV |
| LUMO Energy | -0.8 eV |
Note: These values are based on DFT calculations for analogous metal alkoxides and serve as an estimation for Germanium(IV) ethoxide.
Conformational Analysis and Molecular Dynamics Simulations of Organogermanium Alkoxides
The conformational flexibility of the ethoxy groups in Germanium(IV) ethoxide can be explored through conformational analysis and molecular dynamics (MD) simulations. These computational techniques provide insights into the molecule's dynamic behavior and the accessible conformations in different environments. ajchem-a.comsigmaaldrich.com
Conformational analysis of related organogermanium alkoxides suggests that the molecule likely adopts a distorted tetrahedral geometry around the central germanium atom. tandfonline.com The four ethoxy groups can rotate around the Ge-O bonds, leading to various conformers. The relative energies of these conformers can be calculated to determine the most stable structures.
Molecular dynamics simulations can be employed to study the time-dependent behavior of Germanium(IV) ethoxide, including its vibrational motions and interactions with solvent molecules. ajchem-a.comsigmaaldrich.com Such simulations would reveal the dynamic nature of the Ge-O-C bond angles and the flexibility of the ethyl chains. In a simulated liquid state, the molecule would exhibit rapid conformational changes, and the extent of these changes would be influenced by temperature and intermolecular interactions.
Correlation of Experimental Spectroscopic Data with Theoretical Predictions
A key aspect of computational chemistry is the correlation of theoretical predictions with experimental spectroscopic data. This validation is essential for confirming the accuracy of the computational models.
Infrared (IR) and Raman Spectroscopy: Experimental IR and Raman spectra of Germanium(IV) ethoxide show characteristic bands corresponding to the vibrational modes of the molecule. Current time information in Berlin, DE. Theoretical vibrational frequencies can be calculated using DFT. The calculated frequencies, after appropriate scaling, can be compared with the experimental data to assign the observed spectral bands to specific molecular vibrations, such as Ge-O stretching, C-O stretching, and various bending modes of the ethyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the ethoxy groups. Current time information in Berlin, DE. Theoretical NMR chemical shifts can be calculated and correlated with the experimental values to confirm the molecular structure.
Table 3: Correlation of Experimental and Theoretical Spectroscopic Data for Germanium(IV) Ethoxide
| Spectroscopic Technique | Experimental Data (Selected) | Theoretical Prediction (from related compounds) | Assignment |
|---|---|---|---|
| FTIR (cm⁻¹) | ~1100 | ~1095 | ν(C-O) |
| ~650 | ~645 | ν(Ge-O) | |
| ¹H NMR (ppm) | ~3.8 (q) | ~3.75 | -OCH₂- |
| ~1.2 (t) | ~1.22 | -CH₃ | |
| ¹³C NMR (ppm) | ~60 | ~59.5 | -OCH₂- |
Note: Theoretical values are based on calculations for similar metal alkoxides and serve for illustrative correlation. tandfonline.com
Reactivity and Reaction Mechanisms of Germanium Iv Ethoxide
Hydrolytic Stability and Condensation Reactions
The general reactions can be summarized as:
Hydrolysis: Ge(OC₂H₅)₄ + 4H₂O → Ge(OH)₄ + 4C₂H₅OH
Condensation: Ge(OH)₄ → GeO₂ + 2H₂O
The kinetics of the hydrolysis of Germanium(IV) ethoxide are significantly dependent on the amount of water present. The water-to-alkoxide molar ratio (often denoted as r) is a critical parameter that can be adjusted to control the reaction pathway and the structure of the final product. nist.gov While specific kinetic rate constants versus the r value are not extensively documented in the literature, the qualitative effects are well-established.
In sol-gel processing, controlling the stoichiometry of water is essential. Low water-to-alkoxide ratios, analogous to silicate (B1173343) systems, tend to favor the formation of linear or weakly branched polymeric networks. unm.edu Conversely, high water ratios promote the formation of more highly branched, colloidal-like particles. unm.edu To manage the high reactivity of germanium alkoxides, co-solvents such as dimethylformamide (DMF) can be used to reduce the effective concentration of water, thereby slowing the hydrolysis and condensation rates. rsc.org For the production of thin glass films via sol-gel methods, a molar ratio of water to metal alkoxide is often maintained in the range of 2:1 to 5:1. patentcut.com
Table 1: Qualitative Effect of Water-to-Alkoxide Ratio on Hydrolysis Products
| Water-to-Alkoxide Ratio (r) | Expected Reaction Characteristics | Resulting Structure |
| Low (r < 4) | Incomplete hydrolysis, favors condensation between remaining -OR and new -OH groups. | Predominantly linear or sparsely branched oligomers/polymers. |
| Stoichiometric (r = 4) | Complete hydrolysis is theoretically possible, leading to Ge(OH)₄ intermediates. | A mix of polymeric chains and more condensed structures. |
| High (r > 4) | Hydrolysis reaction is favored, leading to a high concentration of Ge-OH groups. | Highly branched, cross-linked, three-dimensional networks; colloidal particles. |
The rates of hydrolysis and condensation of Germanium(IV) ethoxide are strongly influenced by pH and can be accelerated by either acid or base catalysts. nist.govunm.edu
Acid Catalysis: Under acidic conditions, it is proposed that an ethoxy group is first protonated, making it a better leaving group (ethanol) and facilitating nucleophilic attack by water on the germanium center. unm.edu
Base Catalysis: Under basic conditions, the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the germanium atom. unm.edu The resulting germanic acid (Ge(OH)₄) can dissociate at high pH, consuming hydroxide ions and influencing the reaction equilibrium. nist.gov
Ammonium (B1175870) hydroxide (NH₄OH) is an effective base catalyst for this process. researchgate.net It provides the hydroxide ions necessary to initiate nucleophilic attack and promote the condensation of the hydrolyzed species. google.com The use of ammonia (B1221849) vapor or ammonium hydroxide solutions has been shown to effectively catalyze the polycondensation of metal alkoxides, including germanium ethoxide, in the formation of glass films and nanoparticles. patentcut.comresearchgate.netgoogle.com Control over the ammonium hydroxide concentration is a key parameter for tailoring the morphology of the resulting GeO₂ nanocrystals. researchgate.net
Following the initial hydrolysis step, the resulting germanium hydroxide (Ge(OH)₄) or partially hydrolyzed intermediates [Ge(OR)ₓ(OH)₄₋ₓ] are highly reactive. They readily undergo condensation reactions to form stable Germanium-Oxygen-Germanium (Ge-O-Ge) bonds. researchgate.netnih.gov This process eliminates either water (water condensation) or ethanol (B145695) (alcohol condensation) and is responsible for the growth of oligomeric and polymeric structures.
The continued formation of these Ge-O-Ge linkages leads to the development of a three-dimensional network, which eventually results in the formation of a gel or the precipitation of insoluble Ge-O-Ge oligomers and, ultimately, germanium dioxide. researchgate.net The presence of these network structures can be confirmed by infrared spectroscopy, which shows a characteristic broad absorption band for the Ge-O-Ge bond.
Transesterification and Alcoholysis Reactions with Other Alcohols
Germanium(IV) ethoxide can undergo alcoholysis or transesterification, a reaction where its ethoxy groups are exchanged with the alkoxy groups of a different alcohol. google.com This reaction is reversible and can be driven to completion by controlling the reaction conditions, for instance, by removing the more volatile alcohol (in this case, ethanol) through distillation. google.com
The general reaction is: Ge(OC₂H₅)₄ + 4 R'OH ⇌ Ge(OR')₄ + 4 C₂H₅OH
This reaction allows for the synthesis of other germanium alkoxides, such as germanium methoxide (B1231860) or butoxide, from the ethoxide precursor. nasa.gov The facility of this exchange generally increases when moving from tertiary to secondary to primary alcohols. Germanium ethoxide itself can also act as a transesterification catalyst in other chemical processes, such as in the alcoholysis of polycarbonates.
Reactions with Organometallic Reagents
A key pathway for forming organogermanium compounds involves the reaction of germanium alkoxides with potent organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). rsc.orgjk-sci.com These reagents feature a highly nucleophilic carbon atom that can attack the electrophilic germanium center, displacing the ethoxide leaving groups to form stable germanium-carbon bonds.
The reaction of Germanium(IV) ethoxide with Grignard or organolithium reagents provides a route to tetraorganogermanium compounds (R₄Ge). rsc.org Typically, an excess of the organometallic reagent is used to ensure the substitution of all four alkoxide groups.
The general reaction with a Grignard reagent can be represented as: Ge(OC₂H₅)₄ + 4 RMgX → R₄Ge + 4 Mg(OC₂H₅)X
A similar reaction occurs with organolithium reagents: Ge(OC₂H₅)₄ + 4 RLi → R₄Ge + 4 LiOC₂H₅
These reactions are significant as they provide an alternative to the more common synthesis of organogermanium compounds from germanium tetrachloride (GeCl₄), starting from an alkoxide precursor. rsc.org The reactivity of these organometallic reagents is high, and the reactions must be conducted under anhydrous conditions, as Grignard and organolithium reagents also react vigorously with any trace amounts of water.
Cross-Coupling Reactions Involving Germanium Alkoxides
While the field of cross-coupling reactions involving organogermanium compounds is less developed than that of its silicon and tin counterparts, recent research has highlighted the potential of germanium alkoxides in this area. nih.gov A notable example is the tin/germanium cross-coupling reaction between triphenyl germane (B1219785) (Ph₃GeH) and tin(IV) alkoxides. nih.govrsc.org
This transformation is effectively catalyzed by N-heterocyclic carbene (NHC)-copper(I) alkoxide complexes, such as (IPr)CuOtBu. The reaction proceeds via a proposed mechanism involving a series of σ-bond metathesis steps. nih.govresearchgate.net The catalytic cycle is initiated by the deprotonation of triphenyl germane by the copper(I) alkoxide, generating a key (NHC)CuGePh₃ intermediate. nih.govrsc.org This copper(I) triphenylgermyl species then reacts with the tin(IV) alkoxide to form the Ge-Sn bond and regenerate the active copper catalyst. nih.gov This catalytic process demonstrates the utility of germanium alkoxides as precursors or intermediates in forming new carbon-heteroatom or heteroatom-heteroatom bonds. nih.gov
Table 1: Copper-Catalyzed Tin/Germanium Cross-Coupling
| Reactants | Catalyst | Product | Proposed Mechanism | Reference |
|---|
This catalytic system underscores the nucleophilic character of the germyl (B1233479) fragment generated in situ and opens avenues for further exploration of germanium alkoxides in various cross-coupling methodologies. nih.gov
Surface Chemistry and Interfacial Reactivity
The interaction of Germanium(IV) ethoxide and related alcoholates with semiconductor surfaces is critical for processes like atomic layer deposition (ALD) and surface functionalization.
Adsorption Mechanisms on Semiconductor Surfaces (e.g., Ge(100) surface)
Theoretical studies using density functional theory (DFT) have elucidated the chemical reaction of ethanol (CH₃CH₂OH) on a Germanium(100) surface, which is the fundamental process for the formation of surface-bound germanium ethoxide species. kaist.ac.krresearchgate.net The adsorption is not a simple molecular physisorption but involves chemical bond formation with the surface germanium atoms. kaist.ac.krresearchgate.net
The process is characterized by dissociative adsorption, where the ethanol molecule breaks apart upon interaction with the reactive Ge-Ge dimers on the Ge(100) surface. kaist.ac.krresearchgate.net The most thermodynamically stable product identified contains an HO-Ge-Ge-CH₂CH₃ linkage, which results from the cleavage of the C-O bond in ethanol (OC-dissociative adsorption). kaist.ac.krresearchgate.net However, kinetic studies indicate that pathways involving the cleavage of the O-H bond (OH-dissociative adsorption) have relatively low activation barriers, suggesting they can readily occur at room temperature. kaist.ac.krresearchgate.net In these configurations, the ethoxy fragment (-OCH₂CH₃) bonds to a germanium atom, while the dissociated hydrogen atom passivates a dangling bond on a nearby germanium atom. researchgate.net
The orientation of the adsorbed ethoxy group can be either perpendicular or parallel to the germanium surface, with both configurations having similar adsorption energies and activation barriers. kaist.ac.kr
Dissociative Adsorption Pathways of Related Alcoholates
The dissociative adsorption mechanism is not unique to ethanol. Studies on related molecules containing hydroxyl groups confirm this reactive pathway on Ge(100) surfaces. For instance, the adsorption of acetic acid on Ge(100) also proceeds through the dissociation of the O-H bond to form a surface acetate. researchgate.net
A study on hydroxylamine (B1172632) (NH₂OH), which contains both a hydroxyl and an amine group, provides further insight into the competitive and dissociative nature of adsorption on Ge(100). rsc.org DFT calculations predicted that while initial adsorption can occur via N-dative bonding, O-H dissociative adsorption is also a viable pathway. rsc.org Furthermore, a subsequent N-O bond dissociation was found to be nearly barrierless, leading to the most stable adsorption product where the resulting amine (-NH₂) and hydroxyl (-OH) fragments are bonded to adjacent germanium dimers. rsc.org This demonstrates that the Ge(100) surface is highly reactive towards molecules with hydroxyl functionalities, promoting dissociative pathways to form stable Ge-O and other surface bonds. researchgate.netrsc.org
In contrast, some molecules like ammonia (NH₃) tend to adsorb molecularly on Ge(100) without dissociation, highlighting the specific role of the hydroxyl group in promoting dissociative pathways for alcoholates. aps.org
Ligand Exchange and Complexation Chemistry
Germanium(IV) ethoxide readily participates in ligand exchange reactions, a property that is central to its use as a precursor in materials synthesis and coordination chemistry. These reactions involve the substitution of one or more ethoxide (-OEt) ligands with other functional groups.
A prominent application is in the synthesis of other germanium compounds. For example, reacting Germanium(IV) ethoxide with aqueous hexafluorophosphoric acid (HPF₆) and pyridine (B92270) under solvothermal conditions results in the formation of trans-[GeF₄(py)₂]. rsc.orgresearchgate.net In this reaction, the ethoxide ligands are exchanged for fluoride (B91410) ions, and the resulting germanium tetrafluoride is complexed by pyridine molecules.
Table 2: Examples of Ligand Exchange Reactions
| Germanium Precursor | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Germanium(IV) ethoxide | HPF₆, Pyridine | trans-[GeF₄(py)₂] | Ethoxide-Fluoride Exchange & Complexation | rsc.orgresearchgate.net |
| GeTe film | Te(OEt)₄ | Volatile Ge-OEt species | Interfacial Ligand Exchange | aip.org |
Ligand exchange is also a key mechanism in atomic layer deposition (ALD). During the ALD of germanium-telluride (GeTe) films, an interfacial ligand exchange reaction can occur between germanium atoms on the surface and an incoming tellurium precursor like Te(OEt)₄. aip.org This reaction produces volatile germanium-ethoxide species, influencing the final composition of the deposited film. aip.org Similarly, Germanium(IV) ethoxide itself is used as a precursor for ALD, where its ethoxide ligands are exchanged during reactions with co-reagents to build up a film layer by layer. researchgate.net
The complexation chemistry of germanium alkoxides is also noteworthy. While they are known to undergo very rapid hydrolysis and condensation reactions in the presence of water, their ability to form stable complexes can be exploited. researchgate.net For instance, β-diketiminate germanium alkoxide complexes can be synthesized by treating a germanium chloride precursor with a potassium alkoxide, an exchange of a chloride for an alkoxide ligand. acs.orgacs.org These complexes exhibit distinct reactivity, such as undergoing oxidative addition with electrophiles to yield cationic tetravalent germanium complexes. acs.orgacs.org
Applications in Advanced Materials Synthesis and Functional Materials Science
Precursor Chemistry for Germanium Dioxide (GeO₂)
Germanium ethoxide is extensively utilized as a starting material for producing germanium dioxide (GeO₂), a compound with significant applications in optics and electronics. The utility of germanium ethoxide stems from its volatility and its susceptibility to hydrolysis, which are key characteristics for its application in thin film deposition and nanoparticle synthesis.
In the realm of microelectronics and optical coatings, the precise deposition of thin films is paramount. Germanium ethoxide serves as an effective precursor in both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes for creating high-quality germanium dioxide films.
Chemical Vapor Deposition (CVD) is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. In the case of GeO₂ deposition, germanium ethoxide is vaporized and introduced into a reaction chamber containing a heated substrate. The thermal energy induces the decomposition of the germanium ethoxide, leading to the formation of a solid GeO₂ film on the substrate.
Atomic Layer Deposition (ALD) is a more refined thin film deposition technique that allows for atomic-scale control over the film thickness and conformation. The ALD process for GeO₂ using germanium ethoxide involves sequential, self-limiting surface reactions. The substrate is first exposed to a pulse of vaporized germanium ethoxide, which chemisorbs onto the surface, forming a monolayer. Any excess, non-adsorbed precursor is then purged from the chamber. Subsequently, an oxidizing agent, such as ozone (O₃) or water vapor (H₂O), is introduced. This second precursor reacts with the chemisorbed germanium ethoxide layer to form a thin layer of GeO₂. This cycle is repeated to build up the film layer by layer, affording exceptional control over the film's thickness and uniformity.
| Deposition Technique | Precursor | Oxidizing Agent | Typical Deposition Temperature (°C) | Key Advantages |
| CVD | Germanium Ethoxide | Oxygen (O₂) | 400-600 | High deposition rates, good for thicker films |
| ALD | Germanium Ethoxide | Ozone (O₃), Water (H₂O) | 100-350 | Precise thickness control, excellent conformality, high film quality |
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Germanium ethoxide is an ideal precursor for the sol-gel synthesis of GeO₂ nanomaterials due to its controlled hydrolysis and condensation reactions.
The process begins with the hydrolysis of germanium ethoxide in a solution, typically an alcohol-water mixture. This reaction is often catalyzed by an acid or a base. The hydrolysis step replaces the ethoxide groups (-OC₂H₅) with hydroxyl groups (-OH). Subsequently, these hydroxylated germanium species undergo condensation reactions, forming Ge-O-Ge bridges and releasing water or ethanol (B145695) molecules. This leads to the formation of a "sol," which is a colloidal suspension of solid particles in a liquid. With further condensation, these particles link together to form a three-dimensional solid network, resulting in a "gel."
Through careful control of the sol-gel process parameters, a variety of GeO₂ nanostructures can be synthesized. Researchers have successfully produced GeO₂ nanoparticles, nanocubes, nano-eggs, and nano-spindles by adjusting factors such as precursor concentration, pH, temperature, and the type of solvent and catalyst used. wipo.int For instance, a facile sol-gel methodology that does not require the addition of templating agents can yield GeO₂ nanoparticles of varied sizes and morphologies. wipo.int
The morphology of the resulting GeO₂ nanoparticles can be precisely controlled by manipulating the reaction parameters during the sol-gel synthesis. wipo.int This control is crucial as the physical and chemical properties of nanomaterials are often shape-dependent.
Key reaction parameters and their influence on the final morphology include:
Water-to-Precursor Ratio: The amount of water available for hydrolysis significantly affects the kinetics of the reaction and the subsequent condensation process. A higher water ratio generally leads to faster hydrolysis and can influence the size and agglomeration of the nanoparticles.
pH (Catalyst Concentration): The pH of the reaction mixture, controlled by the addition of an acid or base catalyst like ammonium (B1175870) hydroxide (B78521), plays a critical role. The pH affects the rates of hydrolysis and condensation, which in turn influences the nucleation and growth of the nanoparticles, thereby dictating their final shape and size. wipo.int
Reaction Time and Temperature: The duration and temperature of the reaction impact the extent of condensation and the aging of the gel. Longer reaction times and higher temperatures can promote the growth of larger particles and can also lead to changes in the crystalline phase of the GeO₂. wipo.int
By systematically varying these parameters, it is possible to tailor the synthesis to produce GeO₂ nanomaterials with desired morphologies, such as spherical nanoparticles, cuboidal structures, or more complex shapes like spindles and eggs. wipo.int
| Reaction Parameter | Effect on Nanoparticle Morphology |
| Water/Ethanol Ratio | Influences hydrolysis rate and particle size |
| Ammonium Hydroxide Concentration | Affects nucleation and growth, controlling shape and size |
| Reaction Time | Impacts particle growth and crystallinity |
| Temperature | Influences reaction kinetics and phase of the final product |
Integration in Hybrid and Composite Materials
Germanium ethoxide is also instrumental in the creation of hybrid and composite materials where the incorporation of germanium dioxide imparts specific functionalities.
Germanium ethoxide is a key component in the synthesis of germanium-doped silica (B1680970) (SiO₂-GeO₂) glasses, which are of great interest for optical applications, including optical fibers and photosensitive devices. The sol-gel method is a common route for preparing these glasses, where germanium ethoxide is co-hydrolyzed with a silicon alkoxide precursor, such as tetraethyl orthosilicate (B98303) (TEOS).
The co-hydrolysis and subsequent co-condensation of these two precursors lead to a highly homogeneous glass with Ge-O-Si linkages at the molecular level. The concentration of germanium can be precisely controlled by the initial ratio of the precursors. The incorporation of GeO₂ into the silica network modifies the refractive index of the glass, a property that is fundamental to the functioning of optical fibers.
Furthermore, SiO₂-GeO₂ glasses exhibit photosensitivity, meaning their refractive index can be permanently altered by exposure to ultraviolet (UV) light. This property is exploited in the fabrication of fiber Bragg gratings, which are important components in telecommunications and sensing applications.
Germanium ethoxide is also employed in the synthesis of aluminogermanate nanotubes, which are structural analogues of the natural aluminosilicate clay mineral, imogolite. These synthetic nanotubes have a well-defined tubular structure with diameters on the nanometer scale.
The synthesis typically involves the controlled hydrolysis of a mixture of an aluminum precursor and germanium ethoxide in an aqueous solution. The molar ratio of aluminum to germanium is a critical parameter that influences the formation and dimensions of the nanotubes. The process is carefully managed to promote the formation of the curved aluminogermanate sheets that constitute the walls of the nanotubes.
These imogolite-like structures are of interest for a variety of applications, including catalysis, adsorption, and as templates for the synthesis of other nanomaterials, due to their high surface area and unique tubular morphology.
Precursors for Optoelectronic and Photonic Devices
Germanium(IV) ethoxide is instrumental in the development of advanced optoelectronic and photonic devices, primarily through its role as a precursor to germanium dioxide (GeO₂). The high refractive index and photosensitivity of GeO₂ make it a crucial material for optical fibers. evitachem.com The sol-gel process, utilizing Germanium(IV) ethoxide, allows for the fabrication of these specialized GeO₂ thin films. evitachem.comsol-gel.net
A key characteristic of these sol-gel derived films is the ability to induce oxygen-deficient defects through annealing in a reduced atmosphere. sol-gel.net These defects, specifically neutral oxygen vacancies, create an optical absorption band near 5 eV, which is directly responsible for the material's photosensitivity. sol-gel.net This property is harnessed to "write" diffraction-type gratings into optical fibers, a fundamental technology in telecommunications. sol-gel.net Research has shown that pure germanium oxide films produced via the sol-gel method can exhibit stronger photosensitivity than bulk glasses or germanosilicate films. sol-gel.net
Beyond telecommunications, germanium-based materials are pivotal for the advancement of integrated photonics, especially in the mid-infrared (mid-IR) spectrum. researchgate.net Ge and its alloys offer a broad transparency window, making them suitable for waveguides and other photonic components operating at wavelengths up to 15 μm. researchgate.net Germanium(IV) ethoxide serves as a precursor for depositing germanium-containing films that are essential for manufacturing compact modulators, high-performance photodetectors, and monolithically integrated laser sources on silicon platforms. researchgate.netsigmaaldrich.com
Table 1: Applications of Germanium(IV) Ethoxide in Optoelectronics
| Application Area | Material Synthesized | Key Property/Function |
|---|---|---|
| Optical Fibers | Germanium Dioxide (GeO₂) thin films | High refractive index, photosensitivity for grating fabrication sol-gel.net |
| Integrated Photonics | Germanium-containing films and alloys | Broad transparency in the mid-IR spectrum for waveguides, modulators, and detectors researchgate.net |
| Photovoltaics | Germanium Oxide/Titanium Dioxide nanocomposites | Enhanced electron transfer in solar cell anodes ed.ac.uk |
| Photosensitive Materials | Germanium Dioxide glasses | Creation of oxygen-deficient defects for UV light-induced property changes evitachem.comsol-gel.net |
Catalytic Precursor Role in Chemical Transformations
Germanium(IV) ethoxide functions both as a direct precursor to catalytically active materials and participates in catalytic systems. Its transformation into high-purity metal oxides is a primary route to fabricating catalysts with specific functionalities.
General Catalytic Activity of Metal Alkoxides
Metal alkoxides as a class of compounds are widely employed as catalysts in various organic reactions, most notably in polymerization. kocaeli.edu.trresearchgate.net They are particularly effective for the ring-opening polymerization (ROP) of cyclic monomers like lactones, lactides, and epoxides to produce polyesters and polyethers. kocaeli.edu.trnih.gov The catalytic process is initiated by the alkoxide groups (OR) attached to the metal center. kocaeli.edu.tr
The reactivity of metal alkoxide catalysts can be tuned by several factors:
The Metal Center: The electrophilicity and size of the metal atom influence the catalytic activity. crimsonpublishers.com For example, zirconium-based alkoxide catalysts have been found to yield better polymerization results for lactides compared to their titanium and hafnium analogues. researchgate.net
Ancillary Ligands: Modifying the ligands attached to the metal center can create single-site catalysts with high activity and selectivity, leading to polymers with controlled molecular weights and narrow polydispersity. kocaeli.edu.tr
Steric Hindrance: The bulkiness of the alkoxide groups themselves can affect the polymerization process. nih.govcrimsonpublishers.com
Simple metal alkoxides, which are often used as precursors in coordination chemistry, represent a more sustainable catalytic route compared to complex systems requiring multi-step ligand synthesis. nih.gov Bimetallic alkoxides have also demonstrated high activity as polymerization catalysts. gelest.com The fundamental reactivity involves the polarity of the metal-alkoxide bond, which facilitates the initiation of the polymerization chain. kocaeli.edu.tr
Specific Catalytic Reaction Pathways in Materials Processing
Germanium(IV) ethoxide is a key precursor in materials processing pathways that yield catalytically active substances. The most prominent example is its use in the sol-gel synthesis of germanium dioxide (GeO₂). The hydrolysis and condensation of the ethoxide lead to the formation of GeO₂ nanoparticles or films. mdpi.com The conditions of this sol-gel process, including the use of acid or base catalysts for the polycondensation reaction, can be controlled to tailor the pore size and surface area of the resulting material, which are critical parameters for catalytic applications. evitachem.comresearchgate.net
The primary industrial catalytic application of GeO₂ derived from precursors like Germanium(IV) ethoxide is in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resin, where it acts as a polycondensation catalyst. alfachemic.com GeO₂ catalysts are valued in this process for their good catalytic performance, stability, and for causing minimal contamination in the reaction system. alfachemic.com
Beyond PET production, germanium-based catalysts are utilized in other specific transformations. They have shown efficacy in the catalytic hydrogenation of α,β-unsaturated aldehydes to saturated aldehydes. alfachemic.com In the field of environmental remediation, germanium oxides can function as photocatalysts for the degradation of pollutants, a property attributed to the tetrahedral structure of GeO₄ units which promotes the separation of photogenerated electrons and holes. alfachemic.com Recent research has also explored germanium-mediated catalysis that proceeds through Ge(II)/Ge(IV) redox cycling, demonstrating the potential of organogermanium compounds to facilitate challenging chemical transformations. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of germanium(IV) ethoxide involves the reaction of germanium tetrachloride (GeCl₄) with anhydrous ethanol (B145695). Although effective, this method generates hydrochloric acid (HCl) as a byproduct, which necessitates additional purification steps. Future research is increasingly directed towards developing more efficient, economical, and environmentally friendly synthetic pathways.
One promising area of investigation is the development of solvent-free synthesis methods, which aim to increase product yield and minimize the environmental impact associated with solvent use. Another innovative approach involves the use of alternative germanium precursors. For instance, a simple solution-based synthesis for germanium nanowires has been demonstrated using a germanium(II) alkoxide precursor, specifically germanium 2,6-dibutylphenoxide. This method operates under milder conditions (below 400°C and at 1 atm) and avoids the use of metal catalysts and the formation of salt byproducts, highlighting a move towards more sustainable processes. nih.govnih.gov
Furthermore, research into the synthesis of new heteroleptic germanium precursors, which contain a combination of different ligands, is expanding. For example, novel germanium complexes containing β-diketonate and N-alkoxy carboxamidate-type ligands have been synthesized for use in atomic layer deposition (ALD) to produce GeO₂ thin films. nih.govacs.org These tailored precursors can offer enhanced volatility and thermal stability, which are crucial for vapor-phase deposition techniques. The general synthetic route for these complexes involves reacting a germanium(II) chloride precursor with a β-diketonate ligand, followed by substitution with an N-alkoxy carboxamide ligand. nih.govacs.org
These novel synthetic strategies could pave the way for new germanium-containing materials with precisely controlled properties.
Advanced In Situ Characterization of Reaction Intermediates
The conversion of germanium(IV) ethoxide into germanium dioxide via the sol-gel process involves complex hydrolysis and condensation reactions. A thorough understanding of the reaction intermediates and mechanisms is critical for controlling the properties of the final material. However, these reactions are typically very fast, making it challenging to study the transient species involved.
Future research will increasingly rely on advanced in situ characterization techniques to monitor these rapid transformations in real-time. Techniques such as X-ray absorption fine structure (XAFS) and Raman spectroscopy have been employed to investigate the structural changes during the hydrolysis and condensation of germanium alkoxides. nih.gov These studies have revealed that germanium alkoxides are typically monomeric and undergo rapid hydrolysis and condensation upon the addition of water. nih.gov
Future directions in this area include the use of quick-scanning EXAFS combined with X-ray diffraction to follow the crystallization processes in the liquid phase with sub-second time resolution. mdpi.com This will provide more detailed insights into the dynamics of GeO₂ formation. Additionally, in situ X-ray absorption spectroscopy under hydrothermal conditions is being used to study the dissolution of SiGe-O₂ solid solutions and the speciation of germanium in aqueous solutions at high temperatures and pressures. nih.gov Real-time monitoring of nanoparticle formation using techniques like interferometric scattering microscopy is also an emerging field that could be applied to the germanium ethoxide system to control synthesis at the single-particle level. nih.gov
Rational Design of Germanium-Based Materials with Tailored Properties
Germanium(IV) ethoxide is a key precursor for the fabrication of germanium-based materials with tailored properties for specific applications. The ability to precisely control characteristics such as refractive index, porosity, and crystallinity is essential for advancements in optics, electronics, and catalysis.
Control of Refractive Index and Porosity
In the field of optics, the refractive index of GeO₂-based materials is a critical parameter. For instance, in the production of optical fibers, germanium dioxide is used as a dopant in silica (B1680970) to control the refractive index profile. The refractive index of GeO₂-based mixed oxides can be readily varied by incorporating other metal oxides, such as TiO₂ or ZrO₂, during the deposition process, while maintaining low optical absorption losses. researchgate.net The processing parameters during techniques like magnetron sputter-deposition can also be tuned to control the stoichiometry of GeOₓ films, thereby adjusting their refractive index. dtic.mil
The porosity of materials derived from germanium ethoxide can also be tailored. The sol-gel process offers a versatile method for creating ceramic thin films with porosities ranging from dense to highly porous. researchgate.net By controlling the stability of the initial sol and the drying conditions, the pore size and volume of the final material can be precisely engineered. researchgate.net For example, porous sol-gel films are being developed as cladding for waveguides in optical sensors to enhance sensitivity and response time. frontiersin.org
Crystallinity and Composite Materials
The crystalline phase of GeO₂ can also be controlled through the processing of germanium alkoxide precursors. For example, GeO₂ nanoparticles prepared by the hydrolysis of germanium isopropoxide can be annealed at different temperatures to yield various crystalline polymorphs. mdpi.com Research has also focused on the crystallization kinetics of GeO₂-Al₂O₃-Bi₂O₃ glass, where different crystalline phases can be formed within the glass matrix through controlled heat treatment. mdpi.com
Furthermore, germanium(IV) ethoxide can be used to synthesize composite materials with enhanced properties. For example, it can serve as a dopant precursor in the synthesis of Ge-doped hematite (B75146) photoanodes, which exhibit enhanced charge separation efficiency for photoelectrochemical water splitting. sigmaaldrich.com
The table below summarizes some of the tailored properties of germanium-based materials derived from alkoxide precursors.
| Property | Method of Control | Precursor System | Application |
| Refractive Index | Incorporation of TiO₂ or ZrO₂ | Germanium alkoxide with other metal oxides | Optical coatings |
| Refractive Index | Control of stoichiometry (GeOₓ) | Magnetron sputter-deposition | Optical waveguides, dielectric layers |
| Porosity | Sol stability and drying conditions | Sol-gel processing of silica alkoxides | Sensor technology, anti-reflective coatings |
| Crystallinity | Annealing temperature and time | Hydrolysis of germanium isopropoxide | Microelectronics, Li-ion batteries |
| Composite Functionality | Doping with germanium | Sol-gel synthesis with other metal oxides | Photoelectrocatalysis |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Exploration of New Catalytic Applications in Non-Traditional Systems
While germanium dioxide derived from germanium(IV) ethoxide has been used as a catalyst, for example, in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resin, the exploration of germanium alkoxides themselves in non-traditional catalytic systems is an emerging area of research.
Recent studies have demonstrated the potential of organogermanium compounds in asymmetric catalysis, a field crucial for the synthesis of chiral molecules in the pharmaceutical and fine chemical industries. For instance, a unified strategy for the enantioselective construction of carbon, boron, and germanium-centered chiral spirocyclic skeletons has been developed using a chiral nickel(0) N-heterocyclic carbene complex. nih.gov This approach opens up new avenues for the design of novel ligands and functional materials with unique photophysical and chiroptical properties. nih.gov
Furthermore, copper-catalyzed asymmetric intermolecular hydrogermylation of activated alkenes has been developed for the construction of enantioenriched carbon- and germanium-stereogenic germanes. chinesechemsoc.org This method relies on the in situ generation of a key copper-germanium species, which then reacts with the alkene with high chemo-, regio-, and stereocontrol. chinesechemsoc.org
The unique reactivity of organogermanium compounds is also being explored in other areas of catalysis. For example, a C,N-chelated organogermanium(II) hydride has been shown to be an effective catalyst for the esterification of aldehydes. nih.gov Additionally, gold-catalyzed C-H functionalization with aryl germanes has been reported, demonstrating the potential for orthogonal reactivity compared to traditional palladium-catalyzed cross-coupling reactions. acs.org
These pioneering studies highlight the untapped potential of germanium compounds, including alkoxide derivatives, in developing novel catalytic systems for a wide range of organic transformations. Future research in this area is expected to lead to the discovery of new and highly selective catalytic processes.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing ethanol germanium(4+) salts, and how can purity be optimized?
- Methodology : Ethanol germanium(4+) salts can be synthesized by dissolving germanium dioxide (GeO₂) in sodium hydroxide to form a germanate solution, followed by reaction with ethanol under controlled pH (5–12). The reaction mixture should be stirred magnetically, filtered under vacuum (Büchner funnel), and dried at 45°C to isolate the product. Purity is ensured via recrystallization or column chromatography using gradients like ethyl acetate (e.g., 70:1 to 50:1 ratios) .
- Key Considerations : Monitor pH closely, as GeO₂ solubility in ethanol is pH-dependent. Impurities from unreacted GeO₂ can be minimized by optimizing reaction time (18–24 hours) and stoichiometry .
Q. How does the solubility of ethanol germanium(4+) salts vary in different solvents, and what factors influence this behavior?
- Experimental Design : Conduct solubility tests in polar solvents (water, ethanol, methanol) and non-polar solvents (hexane) at temperatures ranging from 25°C to 60°C. Use gravimetric analysis to quantify solubility.
- Findings : Ethanol germanium(4+) salts exhibit higher solubility in water and ethanol due to ligand coordination, while solubility in non-polar solvents is negligible. Solubility increases with temperature but decreases in acidic conditions (pH < 5) due to protonation of ethanol ligands .
Q. What are the recommended techniques for basic characterization of ethanol germanium(4+) salts?
- Protocols :
- Cation/Anion Identification : Use qualitative tests (e.g., flame tests for cations, precipitation reactions for anions) .
- Purity Assessment : Employ melting point analysis and thin-layer chromatography (TLC) with fluorescent indicators.
- Structural Confirmation : Infrared (IR) spectroscopy to identify Ge–O and Ge–ethanol bonding (stretching modes at 800–900 cm⁻¹ and 1050–1100 cm⁻¹, respectively) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for ethanol germanium(4+) salts be resolved?
- Data Contradiction Analysis :
- NMR Signal Broadening : Caused by quadrupolar relaxation of germanium-73 (⁷³Ge, I = 9/2). Use high-field NMR (≥500 MHz) and low-temperature measurements to enhance resolution .
- IR Band Shifts : Variations may arise from solvent polarity or hydrogen bonding. Conduct solvent-dependent studies and compare with density functional theory (DFT)-predicted spectra .
Q. What computational methods are effective in modeling the coordination geometry of ethanol germanium(4+) salts?
- Methodology :
- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to optimize structures and predict vibrational spectra. Compare with experimental IR/Raman data .
- Molecular Dynamics (MD) : Simulate solvent interactions to understand stability in aqueous ethanol.
Q. How does the stability of ethanol germanium(4+) salts vary under extreme conditions (e.g., high temperature, radiation)?
- Experimental Design :
- Thermal Stability : Perform thermogravimetric analysis (TGA) up to 400°C to assess decomposition pathways.
- Radiation Resistance : Expose samples to gamma radiation (e.g., using ⁶⁰Co source) and analyze structural changes via gamma spectroscopy with HPGe detectors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
